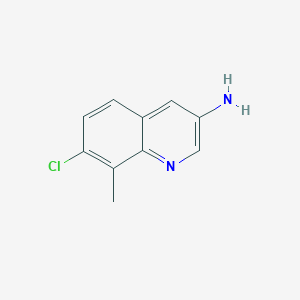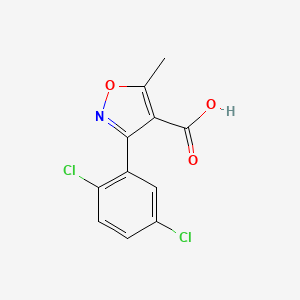
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position, a methyl group at the 1-position, and a methylcyclopropyl group at the 2-position of the indole ring, along with a carboxylic acid group at the 3-position.
Preparation Methods
The synthesis of 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol. This one-pot reaction results in the formation of ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone.
Reduction: The carboxylic acid group at the 3-position can be reduced to form an alcohol.
Substitution: The methyl group at the 1-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study the biological activity of indole-based compounds.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to involve interactions with viral proteins, making it a potential candidate for antiviral drug development .
Comparison with Similar Compounds
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate: This compound is a conformationally restricted analog of umifenovir and has been studied for its antiviral properties.
Umifenovir: An antiviral drug used in Russia, known for its immunomodulating properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of the methylcyclopropyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-2-(1-methylcyclopropyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(5-6-14)12-11(13(17)18)9-7-8(16)3-4-10(9)15(12)2/h3-4,7,16H,5-6H2,1-2H3,(H,17,18) |
InChI Key |
XZBSTLGMCTXPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=C(C3=C(N2C)C=CC(=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


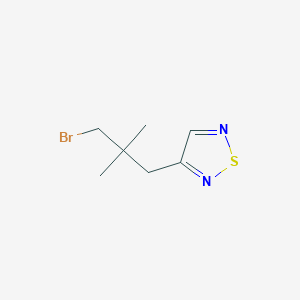
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
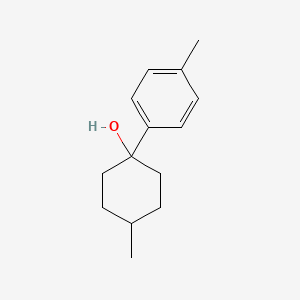
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
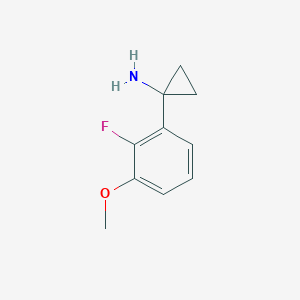
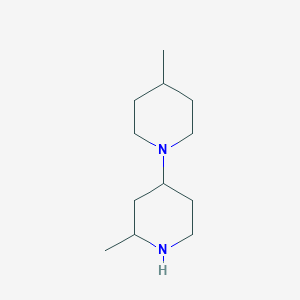


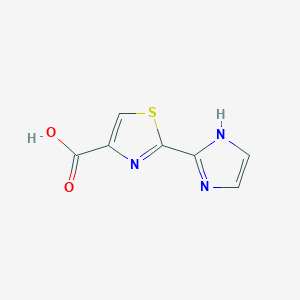
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
